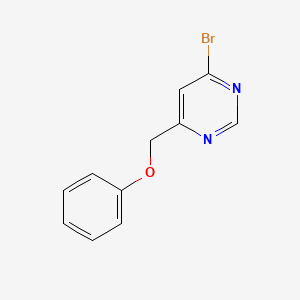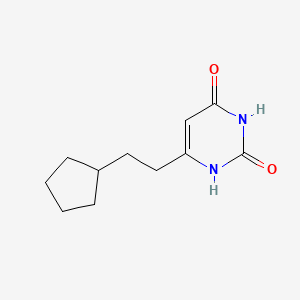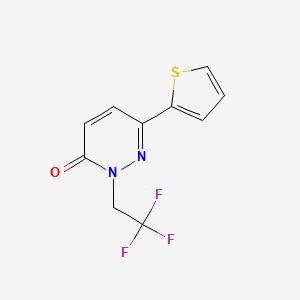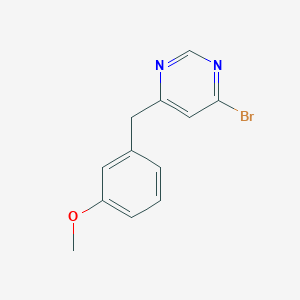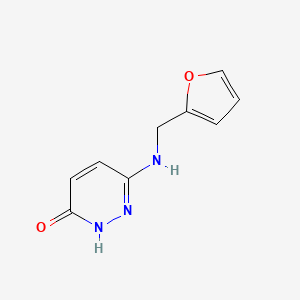
6-((Furan-2-ylméthyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
The compound “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” is a derivative of pyridazin-3-one, which is a class of compounds that have been studied for their potential therapeutic value . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyridazin-3-one derivatives were synthesized and evaluated for their antidepressant effect . The synthesis of these compounds often involves the use of coupling reagents and microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” consists of a pyridazin-3-ol core with a furan-2-ylmethyl group attached to the nitrogen atom . The furan ring contributes to the three-dimensionality of the molecule .Applications De Recherche Scientifique
Applications pharmaceutiques
Activités antimycobactériennes et antifongiques : Ce composé a été synthétisé et évalué pour son potentiel dans le traitement des infections causées par Mycobacterium tuberculosis, ainsi que pour ses propriétés antifongiques contre des agents pathogènes comme C. albicans et C. parapsilosis . Le fragment furane, en particulier, est un composant structurel clé qui contribue à l'activité biologique de la molécule.
Chimie agricole
Développement d'herbicides et de pesticides : Les dérivés de la pyridazinone, qui comprennent le groupe furane-2-ylméthyle, sont connus pour leurs propriétés herbicides et anti-appétentes . Ces composés peuvent être utilisés dans le développement de nouveaux produits agrochimiques qui aident à protéger les cultures contre les ravageurs et les mauvaises herbes.
Science des matériaux
Synthèse de polymères : Les dérivés du furane sont essentiels dans la synthèse de divers polymères. Le fragment furane dans la structure de la 6-((Furan-2-ylméthyl)amino)pyridazin-3-ol peut potentiellement être utilisé pour créer de nouveaux matériaux polymères aux propriétés uniques, adaptés aux applications industrielles .
Science de l'environnement
Dégradation des polluants : Les composés contenant des structures furanes ont été étudiés pour leur rôle dans la dégradation des polluants environnementaux. La réactivité du cycle furane en fait un candidat pour le développement de méthodes de dégradation de produits chimiques nocifs dans l'environnement .
Biochimie
Inhibition enzymatique : Le système cyclique pyridazinone est connu pour interagir avec diverses enzymes, pouvant inhiber leur activité. Cette interaction peut être exploitée dans la recherche biochimique pour étudier les mécanismes enzymatiques ou développer des inhibiteurs enzymatiques à des fins thérapeutiques .
Génie chimique
Catalyse : Le fragment furane est un bloc de construction polyvalent en catalyse. Il peut être transformé en composés aminés précieux par des mécanismes d'amination réductrice ou d'amination par emprunt d'hydrogène, qui sont des réactions importantes en synthèse chimique et en génie chimique .
Orientations Futures
The future directions for the study of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” and similar compounds could involve further exploration of their potential therapeutic value. For instance, there is interest in the potential of pyridazin-3-one derivatives for the management of mental depression . Additionally, the use of furan platform chemicals derived from biomass represents a promising direction for the chemical industry .
Mécanisme D'action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For example, compounds with a pyridazinone structure have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Propriétés
IUPAC Name |
3-(furan-2-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNFFCHGRUPEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



